molecular formula C15H18N4OS B5766602 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 588676-67-9

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B5766602
CAS No.: 588676-67-9
M. Wt: 302.4 g/mol
InChI Key: GHLQPQZHBDJIPC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a cyclopropyl group at the 5-position and a methyl group at the 4-position of the triazole ring. The sulfanyl (-S-) linker connects the triazole core to an acetamide moiety, which is further substituted with a 2-methylphenyl group. Its molecular formula is C₁₀H₁₂N₆OS₂, with an average mass of 296.367 g/mol and a monoisotopic mass of 296.051401 g/mol .

Properties

IUPAC Name

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-10-5-3-4-6-12(10)16-13(20)9-21-15-18-17-14(19(15)2)11-7-8-11/h3-6,11H,7-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQPQZHBDJIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131542
Record name 2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-67-9
Record name 2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate precursor, such as an ortho ester or an acyl hydrazide. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound. This step often requires the presence of a base to deprotonate the thiol and promote nucleophilic substitution.

    Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 2-methylphenylacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation

    Substitution: Nucleophiles such as amines or alkoxides

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to target proteins, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole-acetamide derivatives allows for tailored biological or physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-Actetamide Derivatives

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference(s)
Target Compound C₁₀H₁₂N₆OS₂ 5-cyclopropyl, 4-methyl (triazole); 2-methylphenyl (acetamide) 296.367 Data limited; inferred stability from cyclopropyl group and moderate polarity (logP ~2.5†)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) C₁₇H₂₀N₆OS 4-ethyl, 5-pyridinyl (triazole); 4-ethylphenyl (acetamide) 356.45 Orco agonist (insect olfactory receptor); EC₅₀ ~3–10 µM
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide C₂₀H₂₄N₆OS 4-ethyl, 5-pyridinyl (triazole); 4-isopropylphenyl (acetamide) 404.51 Enhanced Orco activation vs. VUAA-1; improved solubility due to isopropyl group
7a (Hybrid with piperidine and methoxyphenyl sulfonyl) C₂₉H₃₁N₇O₃S₂ 4-phenyl, 5-sulfonyl-piperidine (triazole); 2-methylphenyl (acetamide) 590.73 Anti-inflammatory potential (docking studies); microwave synthesis (47% yield)
Compound 11 (2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide) C₂₁H₂₁N₇O₄S 4-methyl, 5-phenoxy-acetylamino (triazole); 2-methyl-5-nitrophenyl (acetamide) 475.50 Nitro group enhances electron-withdrawing effects; IR data (C=O at 1669 cm⁻¹)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide C₂₅H₂₂ClN₅S₃ 4-phenyl, 5-benzyl-S-methyl (triazole); 2-chlorophenyl (acetamide) 548.11 Crystallographic data (SHELX refinement); halogen enhances lipophilicity (ClogP ~4.8†)

Notes:

  • Orco agonists (VUAA-1, OLC-12): Pyridinyl and ethyl/isopropyl groups optimize receptor binding, while the target compound’s cyclopropyl may confer metabolic stability .
  • Anti-exudative analogs : Derivatives with furan or nitro groups (e.g., ) show dose-dependent activity (10 mg/kg), comparable to diclofenac sodium .
  • Synthetic yields : Microwave-assisted methods (e.g., 47% for Compound 11) often outperform conventional routes .

Key Trends:

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in Compound 11) increase polarity and may enhance receptor binding.
  • Bulky groups (e.g., isopropyl in OLC-12) improve solubility but may reduce blood-brain barrier penetration.
  • Halogens (e.g., Cl in ) enhance lipophilicity and metabolic stability.

Biological Relevance :

  • Triazole-acetamides with heteroaromatic substituents (e.g., pyridinyl in VUAA-1) show promise in neurobiological applications .
  • Hybrid structures (e.g., 7a with piperidine) leverage dual pharmacophores for multitarget activity .

Physicochemical Properties :

  • The target compound’s cyclopropyl group may confer rigidity and resistance to oxidative metabolism vs. linear alkyl chains in VUAA-1 .
  • Molecular weight : Derivatives >500 g/mol (e.g., 7a) may face bioavailability challenges despite enhanced potency.

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